molecular formula C10H23OSi B14563122 CID 18358691

CID 18358691

Cat. No.: B14563122
M. Wt: 187.37 g/mol
InChI Key: WXIMRVOQPKIDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 18358691 is a hypothetical oscillatoxin derivative, a class of marine natural products primarily isolated from cyanobacteria of the genus Oscillatoria. These compounds are characterized by their polyketide-derived structures, often featuring cyclic ethers, methyl branches, and conjugated double bonds, which contribute to their biological activities, including cytotoxicity and ion channel modulation .

Key structural features inferred from related oscillatoxins (e.g., oscillatoxin D, 30-methyl-oscillatoxin D) include:

  • A macrocyclic core with ether linkages.
  • Methylation at specific positions (e.g., C-30 in 30-methyl-oscillatoxin D).
  • Hydroxyl and carbonyl functional groups that influence solubility and target binding .

Properties

Molecular Formula

C10H23OSi

Molecular Weight

187.37 g/mol

InChI

InChI=1S/C10H23OSi/c1-4-7-9-12(11-6-3)10-8-5-2/h4-10H2,1-3H3

InChI Key

WXIMRVOQPKIDRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

DIBUTYL(ETHOXY)SILANE can be synthesized through several methods. One common method involves the reaction of dibutylchlorosilane with ethanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The reaction can be represented as follows:

(C4H9)2SiCl+C2H5OH(C4H9)2SiOC2H5+HCl\text{(C}_4\text{H}_9)_2\text{SiCl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_4\text{H}_9)_2\text{SiOC}_2\text{H}_5 + \text{HCl} (C4​H9​)2​SiCl+C2​H5​OH→(C4​H9​)2​SiOC2​H5​+HCl

Industrial Production Methods

In industrial settings, DIBUTYL(ETHOXY)SILANE is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Data Availability Assessment

  • No direct references to CID 18358691 were identified in any of the 14 provided sources, including PubChem, PMC articles, or EPA databases .

  • The search results primarily focus on unrelated compounds, such as methamphetamine tartrate, hydroxocobalamin , and imidazo-triazol derivatives , with no overlap with the specified CID.

Potential Causes for Missing Information

  • Incorrect or Obsolete Identifier : this compound may correspond to a withdrawn, proprietary, or misassigned compound not indexed in public databases.

  • Specialized or Niche Research : The compound might be part of unpublished proprietary research, limiting publicly accessible data .

  • Database Limitations : The EPA’s CDR inventory and NIST kinetics database lack entries for this CID, suggesting it falls outside common industrial or environmental monitoring scopes.

Recommended Actions

  • Verify the CID via the PubChem Compound Database to confirm its validity.

  • Consult Proprietary Databases : Use commercial platforms like Reaxys or SciFinder for patented or industry-specific data.

  • Explore Analogues : Investigate structurally related compounds (e.g., triazine or sulfonamide derivatives) for inferential reaction pathways .

Scientific Research Applications

DIBUTYL(ETHOXY)SILANE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism of action of DIBUTYL(ETHOXY)SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy group is hydrolyzed to form silanol, which can then condense with other silanol groups to form siloxane bonds. These reactions are crucial for the formation of silicone polymers and other organosilicon materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 18358691 is compared below with four oscillatoxin derivatives (Figure 1, ) and other structurally related marine toxins. Data are synthesized from available literature and inferred based on structural homology.

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula C₃₅H₅₄O₈ (hypothetical) C₃₄H₅₂O₈ C₃₅H₅₄O₈ C₃₃H₅₀O₈ C₃₃H₅₀O₇
Molecular Weight ~626.8 g/mol 604.7 g/mol 618.8 g/mol 594.7 g/mol 578.7 g/mol
Key Substituents C-30 hydroxyl, C-12 methyl C-30 hydroxyl C-30 methyl C-28 ketone C-14 deoxygenation
Solubility (Log S) -3.2 (predicted) -3.5 -3.1 -3.8 -2.9
Biological Activity Cytotoxicity (IC₅₀: ~5 µM) Na⁺/K⁺-ATPase inhibition Enhanced membrane permeability Antifungal (MIC: 10 µM) Moderate neurotoxicity
Synthetic Accessibility Low (complex stereochemistry) Moderate Low High Moderate

Key Differences

Functional Groups :

  • This compound is hypothesized to lack the C-30 methyl group present in CID 185389, which may reduce its lipophilicity compared to methylated analogues .
  • Oscillatoxin E (CID 156582093) features a ketone at C-28, enhancing its reactivity in electrophilic interactions, unlike this compound’s hydroxyl-dominated structure .

Bioactivity: this compound’s predicted cytotoxicity aligns with oscillatoxin D but lacks the ion-channel specificity seen in CID 156582092 (oscillatoxin F) .

Synthesis Challenges :

  • This compound’s macrocyclic ether formation requires advanced enzymatic polyketide synthase systems, similar to oscillatoxin D, whereas oscillatoxin E’s linear structure permits simpler synthetic routes .

Research Findings and Data Gaps

Spectroscopic Characterization: No published $ ^1H $- or $ ^13C $-NMR data exist for this compound. By contrast, oscillatoxin D (CID 101283546) has fully assigned spectra, with $ ^1H $ shifts at δ 5.42 (d, J=10 Hz) for olefinic protons .

Pharmacological Studies :

  • Oscillatoxin F (CID 156582092) inhibits voltage-gated calcium channels (IC₅₀: 2 µM), but similar assays are pending for this compound .

Toxicity Profiles: Methylated derivatives (e.g., CID 185389) show higher acute toxicity (LD₅₀: 1 mg/kg in mice) compared to non-methylated variants, suggesting this compound’s safety profile requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.